(2r)-5-Tert-butyl-2-(3,3-dimethyl-2-oxobutyl)-2-hydroxyfuran-3(2h)-one
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Overview
Description
(2r)-5-Tert-butyl-2-(3,3-dimethyl-2-oxobutyl)-2-hydroxyfuran-3(2h)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a furan ring substituted with tert-butyl and 3,3-dimethyl-2-oxobutyl groups, along with a hydroxyl group. Its intricate structure makes it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-5-Tert-butyl-2-(3,3-dimethyl-2-oxobutyl)-2-hydroxyfuran-3(2h)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the furan ring, followed by the introduction of the tert-butyl and 3,3-dimethyl-2-oxobutyl groups. The hydroxyl group is then added through selective oxidation or hydrolysis reactions.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of Substituents: The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride. The 3,3-dimethyl-2-oxobutyl group can be added via aldol condensation followed by reduction.
Hydroxyl Group Addition: The hydroxyl group is typically introduced through selective oxidation of a precursor alcohol or through hydrolysis of an ester intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2r)-5-Tert-butyl-2-(3,3-dimethyl-2-oxobutyl)-2-hydroxyfuran-3(2h)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can undergo substitution reactions with nucleophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: NaBH4, LiAlH4.
Substitution: Nucleophiles like halides, amines, or thiols in the presence of acids or bases.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel organic reactions.
Biology
In biological research, (2r)-5-Tert-butyl-2-(3,3-dimethyl-2-oxobutyl)-2-hydroxyfuran-3(2h)-one is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a probe to study biological pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties may also find applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (2r)-5-Tert-butyl-2-(3,3-dimethyl-2-oxobutyl)-2-hydroxyfuran-3(2h)-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and carbonyl groups can form hydrogen bonds with active sites, while the tert-butyl and 3,3-dimethyl-2-oxobutyl groups provide steric effects that influence binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2r)-5-Tert-butyl-2-hydroxyfuran-3(2h)-one: Lacks the 3,3-dimethyl-2-oxobutyl group, making it less sterically hindered.
(2r)-5-Tert-butyl-2-(2-oxobutyl)-2-hydroxyfuran-3(2h)-one: Similar structure but with a different substituent on the furan ring.
(2r)-5-Tert-butyl-2-(3,3-dimethyl-2-hydroxybutyl)-2-hydroxyfuran-3(2h)-one: Contains a hydroxyl group instead of a carbonyl group on the butyl substituent.
Uniqueness
The uniqueness of (2r)-5-Tert-butyl-2-(3,3-dimethyl-2-oxobutyl)-2-hydroxyfuran-3(2h)-one lies in its specific combination of substituents, which confer distinct steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies.
Properties
CAS No. |
71173-04-1 |
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Molecular Formula |
C14H22O4 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
(2R)-5-tert-butyl-2-(3,3-dimethyl-2-oxobutyl)-2-hydroxyfuran-3-one |
InChI |
InChI=1S/C14H22O4/c1-12(2,3)10(16)8-14(17)9(15)7-11(18-14)13(4,5)6/h7,17H,8H2,1-6H3/t14-/m1/s1 |
InChI Key |
UYWMRJLUPWHIOJ-CQSZACIVSA-N |
SMILES |
CC(C)(C)C1=CC(=O)C(O1)(CC(=O)C(C)(C)C)O |
Isomeric SMILES |
CC(C)(C)C1=CC(=O)[C@](O1)(CC(=O)C(C)(C)C)O |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C(O1)(CC(=O)C(C)(C)C)O |
Origin of Product |
United States |
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